N-(2-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Overview
Description
N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluoromethylphenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE: shares similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(2-FLUORO-4-METHYLPHENYL)-2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE lies in its specific substitution pattern and the presence of both fluoromethylphenyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20FN5O3 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C22H20FN5O3/c1-13-4-9-18(17(23)10-13)25-21(29)12-27-22(30)28-14(2)24-19(11-20(28)26-27)15-5-7-16(31-3)8-6-15/h4-11H,12H2,1-3H3,(H,25,29) |
InChI Key |
CSYQFIGYVDWJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C)F |
Origin of Product |
United States |
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